molecular formula C21H20ClN5O2 B5991128 6-(4-chlorophenyl)-2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]pyridazin-3(2H)-one

6-(4-chlorophenyl)-2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]pyridazin-3(2H)-one

Cat. No.: B5991128
M. Wt: 409.9 g/mol
InChI Key: WUTOMWFRZWFYIV-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazinone class, characterized by a six-membered aromatic ring with two adjacent nitrogen atoms. The core structure is substituted at position 6 with a 4-chlorophenyl group and at position 2 with a 2-oxoethyl chain bearing a 4-pyridin-2-ylpiperazinyl moiety. This structural configuration confers unique physicochemical and pharmacological properties. The pyridin-2-ylpiperazine group is a critical pharmacophore, often associated with receptor-binding activity, particularly in neurological and anticancer targets . The 4-chlorophenyl substituent enhances lipophilicity, influencing bioavailability and membrane permeability .

Properties

IUPAC Name

6-(4-chlorophenyl)-2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2/c22-17-6-4-16(5-7-17)18-8-9-20(28)27(24-18)15-21(29)26-13-11-25(12-14-26)19-3-1-2-10-23-19/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTOMWFRZWFYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-chlorophenyl)-2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]pyridazin-3(2H)-one, a pyridazinone derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which includes a chlorophenyl moiety and a piperazine substituent, contributing to its pharmacological potential.

Pharmacological Activities

Research indicates that pyridazine and pyridazinone derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Antiviral : Demonstrates activity against certain viral infections.
  • Anti-inflammatory : Exhibits significant anti-inflammatory properties, potentially through dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes .
  • Analgesic : Shows potent analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) but with fewer side effects .

The biological activity of this compound is attributed to its ability to interact with specific biological targets. For instance, the presence of the piperazine ring enhances its interaction with neurotransmitter receptors and enzymes involved in pain and inflammation pathways. Additionally, the chlorophenyl group may enhance lipophilicity, improving cell membrane permeability and bioavailability.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The following table summarizes key structural features and their associated activities:

Structural FeatureActivityNotes
Chlorophenyl GroupEnhanced lipophilicityImproves membrane permeability
Piperazine SubstituentInteraction with receptorsModulates neurotransmitter activity
Carbonyl Group at C2Potential for enzyme inhibitionInvolved in anti-inflammatory action

Case Studies

  • Analgesic Activity : In animal models, compounds structurally similar to this compound were tested for analgesic effects. Results indicated significant reduction in pain response compared to control groups, suggesting strong analgesic potential .
  • Anti-inflammatory Studies : A study demonstrated that this compound effectively reduced inflammatory markers in induced models of inflammation. It was found to inhibit both COX and LOX pathways, leading to decreased production of pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous pyridazinone derivatives to highlight differences in substituents, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight LogP Biological Activity (Key Findings) Reference ID
6-(4-Chlorophenyl)-2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]pyridazin-3(2H)-one (Target) 4-Chlorophenyl, pyridin-2-ylpiperazine C21H19ClN4O2 394.86* 2.1† Not explicitly reported; predicted CNS activity
6-(4-Methylphenyl)-2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyridazin-3-one 4-Methylphenyl, 4-methylpiperazine C18H22N4O2 350.40 1.8 Antiviral potential (in silico)
6-(4-Chlorophenyl)-2-[2-(1,2-dimethylindol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one 4-Chlorophenyl, 1,2-dimethylindole C22H18ClN3O2 391.85 3.18 Anti-inflammatory (IC50: 11.6 μM)
6-(4-Chlorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one 4-Chlorophenyl, phenylpiperazine, triazolopyridazine C23H21ClN6O2 448.90 2.5 Unreported; structural analog for kinase inhibition
2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one Phenyl, 4-methoxyphenylpiperazine C23H24N4O3 404.47 2.3 Hypothesized serotonin receptor modulation

*Calculated based on analogous structures; †Predicted using cheminformatics tools.

Key Structural and Functional Differences

Substituent Impact on Lipophilicity: The target compound (LogP ~2.1) is less lipophilic than the indole-containing derivative (LogP 3.18, ), suggesting better aqueous solubility.

Biological Activity Trends :

  • The indole-substituted analog () exhibits anti-inflammatory activity, likely due to indole’s role in cyclooxygenase inhibition .
  • Triazolopyridazine derivatives () are structurally rigid, favoring kinase inhibition, but this activity remains untested in the target compound .

Synthetic Accessibility: The target compound can be synthesized via nucleophilic substitution of 6-(4-chlorophenyl)pyridazin-3(2H)-one with 2-chloro-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone, following methods similar to and . In contrast, triazolopyridazine derivatives () require multi-step cyclization, reducing synthetic yield .

Q & A

Q. Methodological Insight :

  • Use X-ray crystallography (as in ) to confirm stereochemistry.
  • Density Functional Theory (DFT) calculations can predict electronic interactions between the chlorophenyl group and hydrophobic enzyme pockets .

Basic: What synthetic strategies are effective for preparing this pyridazinone derivative?

The synthesis typically involves:

Pyridazinone core formation via cyclization of diketones with hydrazines.

N-alkylation of the pyridazinone with a bromoacetamide intermediate containing the piperazine-pyridine substituent.

Suzuki coupling or nucleophilic aromatic substitution to introduce the 4-chlorophenyl group .

Q. Optimization Tips :

  • Use microwave-assisted synthesis (e.g., 100°C, DMF, 30 min) to improve yield .
  • Monitor reaction progress via HPLC-MS to detect intermediates .

Advanced: How can researchers optimize reaction conditions to minimize side products during synthesis?

Key variables include:

  • Temperature control : High temperatures (>120°C) may degrade the piperazine moiety.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalyst use : Pd(PPh₃)₄ in Suzuki coupling reduces halogenated byproducts .

Q. Data-Driven Approach :

  • Design a Box-Behnken experimental matrix to evaluate temperature, solvent, and catalyst ratios.
  • Analyze purity via NMR and LC-HRMS to quantify side products .

Advanced: How should contradictory biological activity data be resolved?

For example, if a study reports both agonist and antagonist activity:

Validate assay conditions : Check for differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH .

Dose-response curves : Use a 10-point dilution series to identify non-linear effects .

Molecular docking : Compare binding poses in different receptor conformations (e.g., active vs. inactive states) .

Q. Case Study :

  • In , fluorophenyl derivatives showed variable kinase inhibition due to solvent-exposed vs. buried binding modes.

Advanced: What structure-activity relationship (SAR) trends are critical for modifying substituents?

  • Chlorophenyl group : Replace with fluorophenyl to enhance metabolic stability while retaining lipophilicity .
  • Piperazine moiety : Substitute with morpholine to reduce hERG channel liability .
  • Pyridin-2-yl group : Introduce methyl groups at position 4 to sterically block CYP3A4 metabolism .

Q. Methodology :

  • Use parallel synthesis to generate analogs with systematic substituent variations.
  • Evaluate SAR via IC50 profiling against target enzymes .

Basic: What analytical techniques are essential for characterizing this compound?

  • NMR (¹H/¹³C) : Assign peaks for the pyridazinone core (δ 6.8–7.2 ppm) and piperazine protons (δ 3.2–3.8 ppm) .
  • HRMS : Confirm molecular formula (C₂₁H₁₉ClN₄O₂ requires [M+H]⁺ 395.1178).
  • XRD : Resolve crystal packing interactions (e.g., hydrogen bonds between pyridazinone and solvent) .

Advanced: How can computational modeling predict off-target interactions?

  • Molecular Dynamics (MD) : Simulate binding to off-targets like serotonin receptors (5-HT₂A) using GROMACS .
  • Pharmacophore screening : Use Schrödinger’s Phase to identify shared features with known toxicophores (e.g., phospholipidosis inducers) .

Advanced: What strategies are effective for target identification?

Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins .

Thermal proteome profiling (TPP) : Monitor protein denaturation shifts in cell lysates upon compound treatment .

Advanced: How can solubility challenges in in vitro assays be addressed?

  • Co-solvent systems : Use 10% DMSO + 5% cyclodextrin in PBS to maintain solubility without disrupting cell membranes .
  • Pro-drug design : Introduce a phosphate ester at the pyridazinone oxygen for enhanced aqueous solubility .

Advanced: What experimental designs are optimal for assessing in vivo efficacy?

  • Randomized block design : Assign treatment groups to control for inter-animal variability (as in ).
  • Pharmacokinetic parameters : Measure Cmax, Tmax, and AUC in rodent plasma via LC-MS/MS .

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